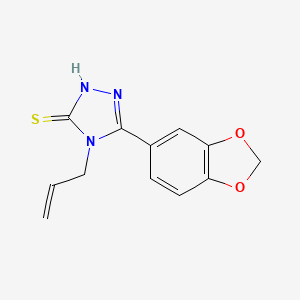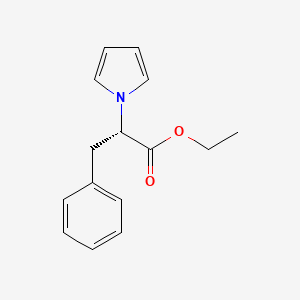![molecular formula C11H20N2O2 B1332695 cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole CAS No. 250275-15-1](/img/structure/B1332695.png)
cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole
概要
説明
cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole: is a cyclic dipeptide that has garnered attention in the field of medicinal chemistry due to its potential applications in drug development. The compound is characterized by its unique structure, which includes a hexahydropyrrolo[3,4-c]pyrrole core with a tert-butyl carbamate (Boc) protecting group.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole typically involves the following steps:
Formation of the Hexahydropyrrolo[3,4-c]pyrrole Core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Boc Protecting Group: The tert-butyl carbamate group is introduced to protect the amine functionalities during subsequent reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or borane complexes.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole.
Reduction: Free amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structure.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism by which cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The Boc protecting group can be selectively removed to expose the active amine functionalities, which can then interact with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
cis-2-Boc-hexahydropyrrolo[3,4-b]pyrrole: Similar structure but with a different ring fusion.
trans-2-Boc-hexahydropyrrolo[3,4-c]pyrrole: Similar structure but with a different stereochemistry.
cis-2-Boc-hexahydropyrrolo[3,4-d]pyrrole: Similar structure but with a different ring fusion.
Uniqueness: cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole is unique due to its specific ring fusion and stereochemistry, which confer distinct chemical and biological properties
特性
IUPAC Name |
tert-butyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUVLZRRIRGSTE-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CNC[C@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363898 | |
| Record name | tert-Butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250275-15-1 | |
| Record name | tert-Butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIS-2-BOC-HEXAHYDROPYRROLO[3,4-C]PYRROLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)

![(Z)-N-{1-[4-(IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}HYDROXYLAMINE](/img/structure/B1332646.png)
![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)







![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)
